molecular formula C9H6BrNO3 B1412542 Methyl 3-bromo-4-cyano-5-hydroxybenzoate CAS No. 1805578-61-3

Methyl 3-bromo-4-cyano-5-hydroxybenzoate

Cat. No. B1412542
CAS RN: 1805578-61-3
M. Wt: 256.05 g/mol
InChI Key: PPQAYTOZZVGPGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate yielded all the three possible dicarbomethoxy-dibenzo-p-dioxins .

Scientific Research Applications

1. Synthesis and Characterization

  • Methyl 3-bromo-4-cyano-5-hydroxybenzoate is utilized in the synthesis of various derivatives, as demonstrated in studies where the preparation of derivatives containing different substituents in specific positions of similar compounds was explored (Cavill, 1945).
  • Another study highlighted the electrophilic substitution reactions and the formation of different substituted products, which are key processes in synthetic organic chemistry (Clarke, Scrowston, & Sutton, 1973).

2. Pharmaceutical and Biomedical Applications

  • In pharmaceutical research, this compound and its derivatives have potential applications. For instance, a study on methyl 4-hydroxybenzoate, a similar compound, investigated its anti-microbial properties and pharmaceutical relevance using crystal structure analysis and computational calculations (Sharfalddin et al., 2020).
  • The development of photosensitizers for cancer treatment in photodynamic therapy has also been explored using derivatives of similar compounds, showcasing the potential therapeutic applications of these chemicals (Pişkin, Canpolat, & Öztürk, 2020).

3. Organic Synthesis and Chemical Reactions

  • Methyl 3-bromo-4-cyano-5-hydroxybenzoate is also used in various organic synthesis processes. For example, a study demonstrated its role in the convenient synthesis of 2-bromo-3-hydroxybenzoate derivatives, which are important in the development of cross-coupling reactions (Shinohara et al., 2014).
  • Synthesis of other complex compounds, like Febuxostat, an important pharmaceutical agent, also involves intermediate compounds similar to methyl 3-bromo-4-cyano-5-hydroxybenzoate, indicating its role in multi-step synthetic routes (Yong, 2009).

properties

IUPAC Name

methyl 3-bromo-4-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-7(10)6(4-11)8(12)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQAYTOZZVGPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211566
Record name Benzoic acid, 3-bromo-4-cyano-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-cyano-5-hydroxybenzoate

CAS RN

1805578-61-3
Record name Benzoic acid, 3-bromo-4-cyano-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805578-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-4-cyano-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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